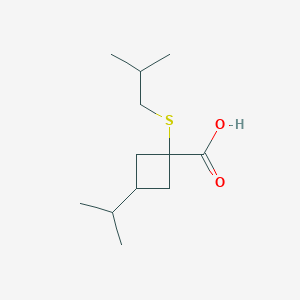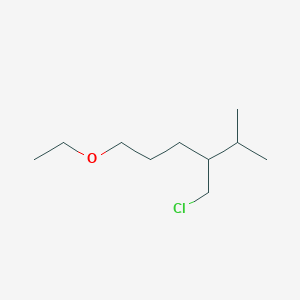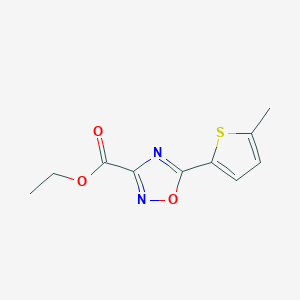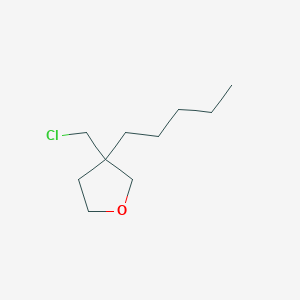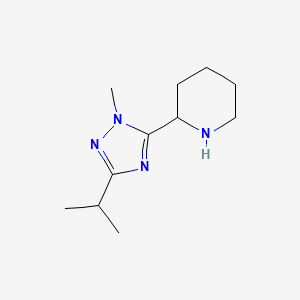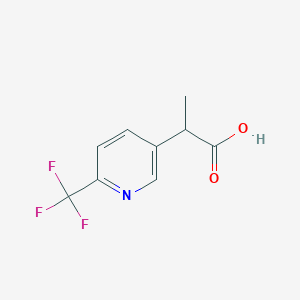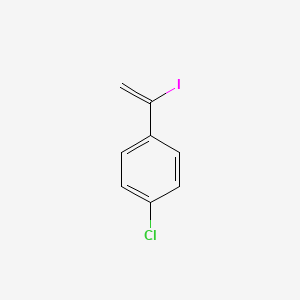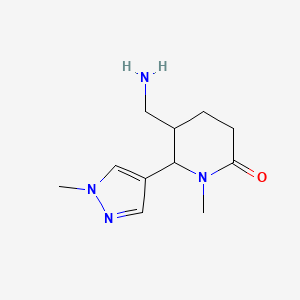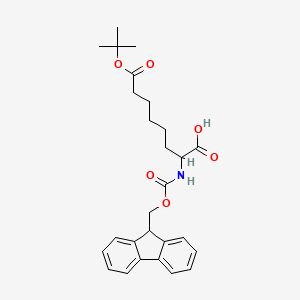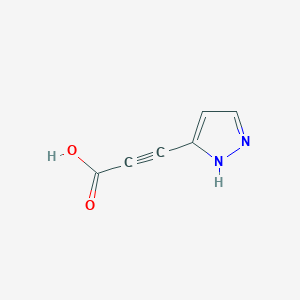
3-(1H-Pyrazol-3-yl)propiolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Pyrazol-3-yl)propiolic acid is a heterocyclic compound that features a pyrazole ring attached to a propiolic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrazol-3-yl)propiolic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with propiolic acid or its esters under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that are optimized for large-scale synthesis. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1H-Pyrazol-3-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and hydrogenated derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
3-(1H-Pyrazol-3-yl)propiolic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 3-(1H-Pyrazol-3-yl)propiolic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which influence the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
Comparison: Compared to these similar compounds, 3-(1H-Pyrazol-3-yl)propiolic acid is unique due to its propiolic acid moiety, which imparts distinct reactivity and potential for further functionalization. This uniqueness makes it a valuable compound in various synthetic and research applications .
Eigenschaften
Molekularformel |
C6H4N2O2 |
|---|---|
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
3-(1H-pyrazol-5-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H4N2O2/c9-6(10)2-1-5-3-4-7-8-5/h3-4H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
BXZCRVJFMIHQLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NN=C1)C#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


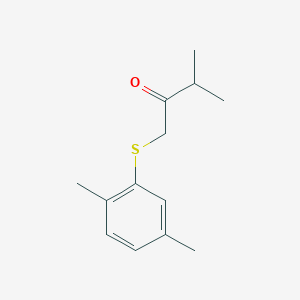
![8-Azabicyclo[3.2.1]octane-8-carbonylchloride](/img/structure/B13642020.png)
